molecular formula C54H62 B14583775 1,1'-(Docosane-1,22-diyl)dipyrene CAS No. 61549-38-0

1,1'-(Docosane-1,22-diyl)dipyrene

Cat. No.: B14583775
CAS No.: 61549-38-0
M. Wt: 711.1 g/mol
InChI Key: IWJBUSHKVBKDRH-UHFFFAOYSA-N
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Description

1,1’-(Docosane-1,22-diyl)dipyrene is a chemical compound with the molecular formula C54H62. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . This compound features a docosane chain linking two pyrene units, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Docosane-1,22-diyl)dipyrene typically involves the coupling of two pyrene units with a docosane chain. This can be achieved through a series of organic reactions, including:

    Grignard Reaction: Formation of a Grignard reagent from pyrene and subsequent coupling with a docosane halide.

    Friedel-Crafts Alkylation: Alkylation of pyrene with a docosane derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

While specific industrial production methods for 1,1’-(Docosane-1,22-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Docosane-1,22-diyl)dipyrene can undergo various chemical reactions, including:

    Oxidation: The pyrene units can be oxidized to form quinones.

    Reduction: Reduction of the pyrene units can lead to the formation of dihydropyrene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrene rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Pyrenequinone derivatives.

    Reduction: Dihydropyrene derivatives.

    Substitution: Halogenated or nitrated pyrene derivatives.

Scientific Research Applications

1,1’-(Docosane-1,22-diyl)dipyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Docosane-1,22-diyl)dipyrene involves its interaction with molecular targets through its pyrene units. These interactions can include:

    Fluorescence: The pyrene units exhibit strong fluorescence, making the compound useful in imaging applications.

    Complex Formation: The compound can form stable complexes with metal ions, which can be utilized in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Docosane-1,22-diyl)dipyrene is unique due to its longer docosane chain, which can influence its physical and chemical properties, such as solubility and flexibility. This makes it particularly interesting for applications requiring specific molecular interactions and structural characteristics.

Properties

CAS No.

61549-38-0

Molecular Formula

C54H62

Molecular Weight

711.1 g/mol

IUPAC Name

1-(22-pyren-1-yldocosyl)pyrene

InChI

InChI=1S/C54H62/c1(3-5-7-9-11-13-15-17-19-23-41-29-31-47-35-33-43-25-21-27-45-37-39-49(41)53(47)51(43)45)2-4-6-8-10-12-14-16-18-20-24-42-30-32-48-36-34-44-26-22-28-46-38-40-50(42)54(48)52(44)46/h21-22,25-40H,1-20,23-24H2

InChI Key

IWJBUSHKVBKDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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